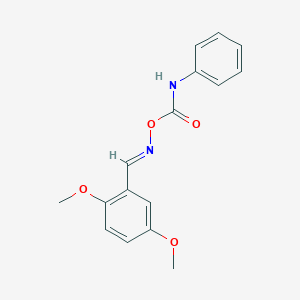![molecular formula C15H13ClN2O2S B5578527 2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)
2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamide compounds involves various chemical reactions, including the reaction of anthranilic acid with different chemicals in the presence of catalysts like pyridine under specific conditions to produce quinazolinones derivatives, indicative of a versatile synthetic pathway that could be adapted for 2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been conducted using X-ray diffraction techniques, revealing a triclinic system with specific lattice constants. Such studies highlight the significance of molecular geometry and electronic properties in understanding the behavior of benzamide derivatives (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often result in various substituted quinazolinones, showcasing the compound's reactivity towards different chemical agents. These reactions are essential for exploring the compound's potential utility in creating more complex molecules with desired biological activities (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their crystalline forms and polymorphism, can be characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy. Such analyses are crucial for understanding the stability, solubility, and formulation aspects of these compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, chemical stability, and interaction with other molecules, can be elucidated through comprehensive spectroscopic and computational studies. These properties are fundamental to predicting the compound's behavior in biological systems and potential applications in medicinal chemistry (Kara et al., 2013).
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
- Chemoselective N-benzoylation of Aminophenols: A study by Singh et al. (2017) highlights the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to compounds of biological interest. This process underscores the versatility of such chemical frameworks in synthesizing biologically relevant molecules (Singh, Lakhan, & Singh, 2017).
- Characterization of Crystalline Forms: Yanagi et al. (2000) explored the crystalline forms of a related compound, showcasing the importance of crystallography in understanding the physicochemical properties of such benzamide derivatives, which can influence their biological activities (Yanagi et al., 2000).
Antimicrobial Activity
- Thiophene-3-Carboxamide Derivatives: Research by Vasu et al. (2005) on biologically active thiophene-3-carboxamide derivatives shows antibacterial and antifungal activities, highlighting the potential of benzamide derivatives in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
- Antimicrobial Pyridine Derivatives: Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles, revealing variable antimicrobial activity against bacteria and fungi. This underscores the significance of structural modifications in enhancing the antimicrobial efficacy of benzamide derivatives (Patel, Agravat, & Shaikh, 2011).
Neuroleptic Drug Development
- Neuroleptic Activity of Benzamides: Iwanami et al. (1981) designed benzamides of N,N-disubstituted ethylenediamines, finding a good correlation between structure and neuroleptic activity. This research demonstrates the compound's potential as a basis for developing new neuroleptic drugs, highlighting its importance in addressing psychiatric disorders (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Propiedades
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)17-15(21)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIMXHBNDCCAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)
![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)